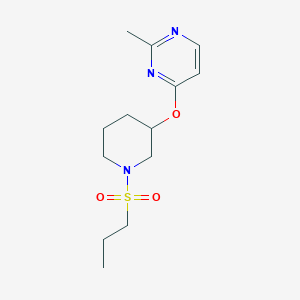
2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis in Heterocyclic Chemistry : Novel pyrimidine derivatives containing sulfonyl moiety have been synthesized, starting with related materials. These compounds exhibit antimicrobial activities, with some demonstrating significant efficacy (Ammar et al., 2004).
Advancements in Synthesis Methods
Microwave-assisted Synthesis : Efficient microwave-assisted methods have been developed for synthesizing 2-amino-4-arylpyrimidine derivatives. This process involves several steps, including oxidation and alkylation, which produce methylsulfonyl-pyrimidines, serving as precursors for various substituted pyrimidines (Matloobi & Kappe, 2007).
Green Chemistry Approach : Modified synthesis methods have been explored, such as the production of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in certain drug syntheses. This approach emphasizes green chemistry principles, aiming for safer, more efficient processes with reduced waste generation (Gilbile et al., 2017).
Structural and Chemical Analysis
Crystal Structure Analysis : Structural analysis of compounds containing pyrimidine and piperidine rings has been conducted, revealing details about molecular conformation and stabilization mechanisms, such as intramolecular π–π stacking interactions (Kumar et al., 2012).
Inhibition Studies on Corrosion : Quantum chemical and molecular dynamic simulation studies have been performed to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion. This research provides insights into global reactivity parameters and adsorption behaviors on metal surfaces (Kaya et al., 2016).
Applications in Drug Synthesis
- Drug Synthesis and Structure-Activity Relationships : Research has been conducted on synthesizing antibacterial agents based on pyrido(2,3-d)pyrimidine, exploring structure-activity relationships and synthesizing derivatives with enhanced activity against specific bacteria (Matsumoto & Minami, 1975).
Novel Compound Development
- Development of New Compounds : Research efforts include the development of new pyrimidine-based compounds with potential applications in various fields. This includes the synthesis of novel pyrimidine ring systems and evaluating their antimicrobial activities (Alsaedi et al., 2019).
Future Directions
The future directions in the research of pyrimidines and piperidines are promising. They continue to be important synthetic fragments for designing drugs, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines and pyrimidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the synthesis of various pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Properties
IUPAC Name |
2-methyl-4-(1-propylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-3-9-20(17,18)16-8-4-5-12(10-16)19-13-6-7-14-11(2)15-13/h6-7,12H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZGBAMOUYWRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)OC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)
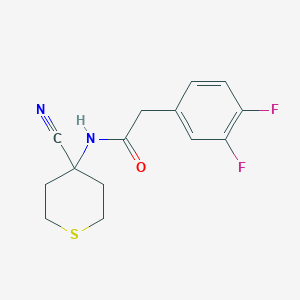
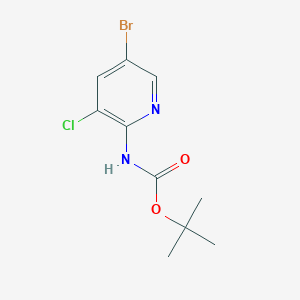
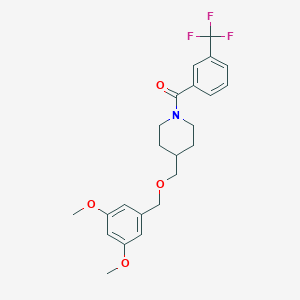
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)
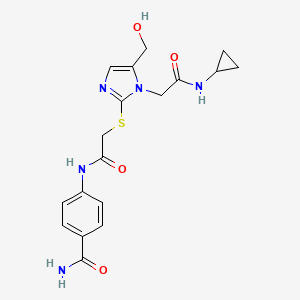

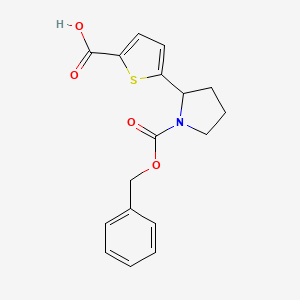
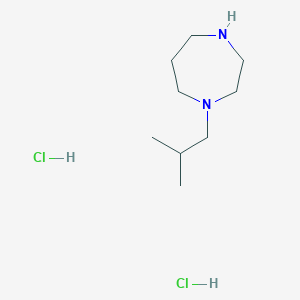
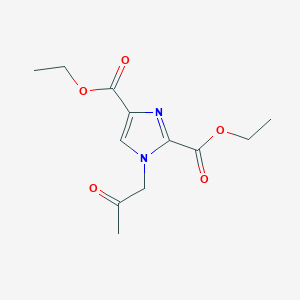


![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)
